

Co-administration of Henagliflozin and Warfarin Shows No Clinically Significant Drug-Drug Interaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Henagliflozin*

Cat. No.: *B607935*

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A dedicated clinical study investigating the drug-drug interaction potential between the novel SGLT2 inhibitor, **henagliflozin**, and the widely used anticoagulant, warfarin, has concluded that co-administration of these two drugs does not result in any clinically significant pharmacokinetic or pharmacodynamic interactions. The findings suggest that **henagliflozin** and warfarin can be used concomitantly without the need for dose adjustments, providing crucial information for healthcare providers managing patients with type 2 diabetes and conditions requiring anticoagulation.

The study, a single-center, open-label, single-arm clinical trial, was conducted in 16 healthy male Chinese subjects.[1][2][3] The primary objective was to evaluate the reciprocal effects of **henagliflozin** and warfarin on their respective pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Pharmacokinetic and Pharmacodynamic Assessments

The study meticulously assessed the impact of co-administration on the concentration and effect of both drugs. The pharmacokinetic parameters of **henagliflozin** (at a steady state) were not significantly altered by warfarin. The geometric mean ratios (GMRs) for **henagliflozin**'s maximum plasma concentration (C_{max,ss}) and the area under the plasma concentration-time

curve ($AUC_{t,ss}$) were 101.75% and 102.21%, respectively, with the 90% confidence intervals (CIs) falling well within the standard bioequivalence range of 80-125%.^{[1][2]}

Similarly, **henagliflozin** had a slight but not clinically meaningful impact on the pharmacokinetics of both S- and R-warfarin. While there was a minor increase in the C_{max} and AUC of both warfarin enantiomers, these changes were not considered clinically relevant.^{[1][2]}

Crucially, the pharmacodynamic effects of warfarin, which are critical for its anticoagulant efficacy and safety, were not significantly affected by **henagliflozin**. The GMRs for the maximum effect on prothrombin time (PT_{max}) and the area under the effect curve for PT ($PTAUC$) were 92.73% and 97.42%, respectively.^{[1][2]} Likewise, the GMRs for the maximum International Normalized Ratio (INR_{max}) and the area under the effect curve for INR ($INRAUC$) were 92.66% and 97.36%, respectively.^[1] These results indicate that the anticoagulant effect of warfarin is maintained when co-administered with **henagliflozin**.

The combination was also found to be well-tolerated, with only mild adverse events reported, none of which were serious.^{[1][2]}

Data Summary

The key pharmacokinetic and pharmacodynamic data from the interaction study are summarized in the tables below for clear comparison.

Table 1: Pharmacokinetic Parameters of **Henagliflozin** with and without Warfarin

Parameter	Geometric Mean Ratio (GMR) %	90% Confidence Interval (CI)
$C_{max,ss}$	101.75	96.11 - 107.72
$AUC_{t,ss}$	102.21	100.04 - 104.42

Table 2: Pharmacokinetic Parameters of S- and R-Warfarin with and without **Henagliflozin**

Enantiomer	Parameter	Geometric Mean Ratio (GMR) %	90% Confidence Interval (CI)
S-Warfarin	Cmax	114.31	106.30 - 122.91
	AUC0-t	120.15	116.71 - 123.69
	AUC0-∞	120.81	117.17 - 124.58
R-Warfarin	Cmax	115.09	109.46 - 121.01
	AUC0-t	119.01	116.32 - 121.76
	AUC0-∞	121.94	118.90 - 125.05

Table 3: Pharmacodynamic Parameters of Warfarin with and without **Henagliflozin**

Parameter	Geometric Mean Ratio (GMR) %	90% Confidence Interval (CI)
PTmax	92.73	91.25 - 94.22
PTAUC	97.42	96.61 - 98.24
INRmax	92.66	91.17 - 94.17
INRAUC	97.36	96.52 - 98.21

Experimental Protocols

The clinical investigation followed a robust, single-center, open-label, single-arm design.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Study Population: The study enrolled 16 healthy male Chinese subjects.

Dosing Regimen:

- **Henagliflozin:** 10 mg administered once daily.
- **Warfarin:** 5 mg administered once daily.

Study Periods: The study likely consisted of periods where each drug was administered alone, followed by a period of co-administration to allow for a comparison of the pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic and Pharmacodynamic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of **henagliflozin** and both S- and R-warfarin. Prothrombin time (PT) and International Normalized Ratio (INR) were also measured at specified times to assess the anticoagulant effect of warfarin.

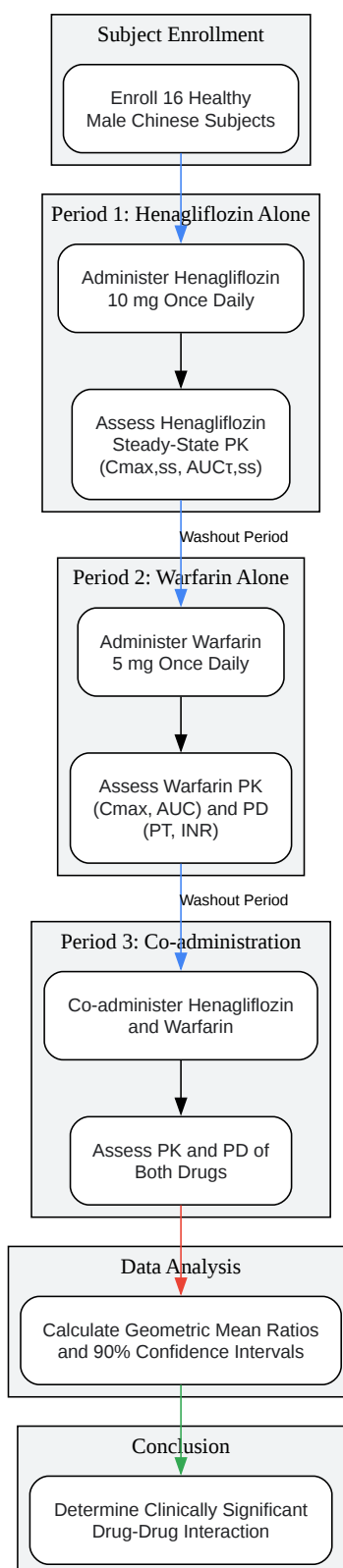
Evaluated Parameters:

- **Henagliflozin Pharmacokinetics:** $C_{max,ss}$ and $AUC_{t,ss}$.[\[1\]](#)[\[2\]](#)
- **Warfarin Pharmacokinetics:** C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ for both S- and R-enantiomers.[\[1\]](#)[\[2\]](#)
- **Warfarin Pharmacodynamics:** PT_{max} , $PTAUC$, INR_{max} , and $INRAUC$.[\[1\]](#)[\[2\]](#)

Statistical Analysis: The geometric mean ratios (GMRs) and their 90% confidence intervals were calculated to compare the pharmacokinetic and pharmacodynamic parameters of each drug when administered alone versus when co-administered.

Experimental Workflow

The logical flow of the clinical trial to assess the drug-drug interaction between **henagliflozin** and warfarin is depicted in the diagram below.



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References

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Email: info@benchchem.com